![molecular formula C16H16ClN3O3S2 B11437313 N-(5-chloro-2-methoxyphenyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11437313.png)
N-(5-chloro-2-methoxyphenyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
N-(5-CHLORO-2-METHOXYPHENYL)-2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the reaction of the thienopyrimidine core with a sulfonyl chloride derivative.
Attachment of the acetamide moiety: The final step involves the coupling of the sulfonylated thienopyrimidine with 5-chloro-2-methoxyaniline under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Optimization of reaction conditions: Temperature, solvent, and reaction time optimization.
Purification techniques: Use of chromatography, recrystallization, or other purification methods to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHOXYPHENYL)-2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds
- N-(5-CHLORO-2-METHOXYPHENYL)-2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE
- N-(5-CHLORO-2-METHOXYPHENYL)-2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE
Uniqueness
The uniqueness of N-(5-CHLORO-2-METHOXYPHENYL)-2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE lies in its specific chemical structure, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H16ClN3O3S2 |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H16ClN3O3S2/c1-20-15(22)14-10(5-6-24-14)19-16(20)25-8-13(21)18-11-7-9(17)3-4-12(11)23-2/h3-4,7H,5-6,8H2,1-2H3,(H,18,21) |
InChI Key |
UGJFFXPBLZPQAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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